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molecular formula C13H18N2O2 B1642985 Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate

Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate

Cat. No. B1642985
M. Wt: 234.29 g/mol
InChI Key: QYQJIHOWFNFIPL-UHFFFAOYSA-N
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Patent
US05952306

Procedure details

Ethyl (±) nipecotate (7.0 g, 44.53 mmol) was reacted with 4-chlorpyridine hydrochloride (6.67 g, 44.53 mmol) as described for 21-1 to give the title compound as a yellow solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
4-chlorpyridine hydrochloride
Quantity
6.67 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH2:9][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2]1.Cl.Cl[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1>>[N:17]1[CH:18]=[CH:19][C:14]([N:1]2[CH2:11][CH2:10][CH2:9][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2]2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Name
4-chlorpyridine hydrochloride
Quantity
6.67 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CC(C(=O)OCC)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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